molecular formula C26H21NO5S B11557514 N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide

N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide

Cat. No.: B11557514
M. Wt: 459.5 g/mol
InChI Key: XZTYRGKSFRNUMC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The reaction begins with the sulfonation of 4-phenoxyphenyl to form 4-phenoxyphenylsulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide.

    Reduction: Formation of N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)thio]benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and phenoxy groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-[(4-chlorophenyl)sulfonyl]benzamide
  • N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]benzamide
  • N-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]benzamide

Uniqueness

N-(4-methoxyphenyl)-4-[(4-phenoxyphenyl)sulfonyl]benzamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also contribute to its specificity and potency as a therapeutic agent.

Properties

Molecular Formula

C26H21NO5S

Molecular Weight

459.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-phenoxyphenyl)sulfonylbenzamide

InChI

InChI=1S/C26H21NO5S/c1-31-21-11-9-20(10-12-21)27-26(28)19-7-15-24(16-8-19)33(29,30)25-17-13-23(14-18-25)32-22-5-3-2-4-6-22/h2-18H,1H3,(H,27,28)

InChI Key

XZTYRGKSFRNUMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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